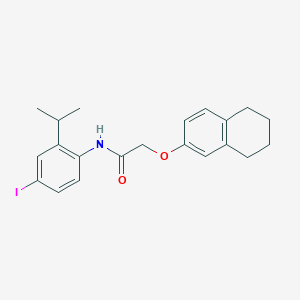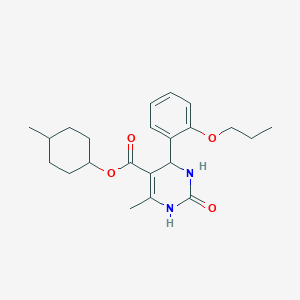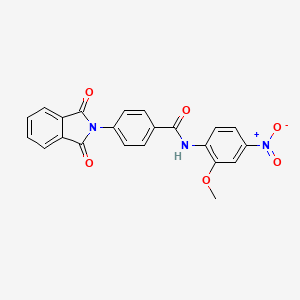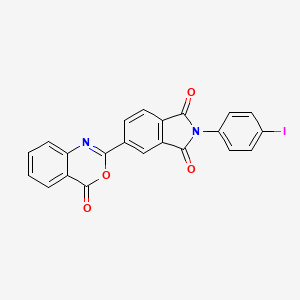
N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, commonly known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied for its potential use in the treatment of prostate cancer. It is a small molecule that selectively inhibits the activity of the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens.
作用機序
TAK-700 selectively inhibits the activity of the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens. By inhibiting this enzyme, TAK-700 reduces the levels of androgens in the body, which can slow the growth and progression of prostate cancer.
Biochemical and Physiological Effects
TAK-700 has been shown to significantly reduce the levels of testosterone and other androgens in the body, both in preclinical studies and in clinical trials. This reduction in androgen levels has been associated with a decrease in prostate-specific antigen (PSA) levels, which is a biomarker for prostate cancer. TAK-700 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
実験室実験の利点と制限
One of the advantages of TAK-700 is its selectivity for the 17,20-lyase enzyme, which reduces the risk of off-target effects. Additionally, TAK-700 has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of TAK-700 is its relatively low potency compared to other androgen synthesis inhibitors, which may limit its effectiveness in certain patient populations.
将来の方向性
There are several potential future directions for the development of TAK-700 and other androgen synthesis inhibitors. One area of research is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve outcomes for patients. Another area of research is the development of combination therapies that target multiple pathways involved in the development and progression of prostate cancer. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of TAK-700 in different patient populations and treatment settings.
合成法
The synthesis of TAK-700 involves a multi-step process that starts with the reaction of 4-iodo-2-isopropylaniline with ethyl 2-bromoacetate to form the intermediate ethyl 2-(4-iodo-2-isopropylphenyl)acetate. This intermediate is then reacted with 5,6,7,8-tetrahydro-2-naphthol to form the final product, TAK-700.
科学的研究の応用
TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer. Androgens play a critical role in the development and progression of prostate cancer, and the inhibition of androgen synthesis is an important therapeutic strategy for the disease. TAK-700 has shown promising results in preclinical and clinical studies as a potent and selective inhibitor of 17,20-lyase, and has the potential to be a valuable addition to the current treatment options for prostate cancer.
特性
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24INO2/c1-14(2)19-12-17(22)8-10-20(19)23-21(24)13-25-18-9-7-15-5-3-4-6-16(15)11-18/h7-12,14H,3-6,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZKRFFORLNLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)

![3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5056050.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)

![1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride](/img/structure/B5056076.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
![4'-(3-bromophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5056102.png)


![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)